molecular formula C16H19N5O2 B12170326 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12170326
M. Wt: 313.35 g/mol
InChI Key: KONAHQSICWKUQY-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide features a hybrid structure combining a 4-methoxyindole moiety linked via an acetamide bridge to a 1,2,4-triazole ring substituted with an isopropyl group. The indole core is a privileged scaffold in medicinal chemistry, known for interactions with biological targets such as kinases and GPCRs .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C16H19N5O2/c1-10(2)15-18-16(20-19-15)17-14(22)9-21-8-7-11-12(21)5-4-6-13(11)23-3/h4-8,10H,9H2,1-3H3,(H2,17,18,19,20,22)

InChI Key

KONAHQSICWKUQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through acylation or amidation reactions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituents on the indole, triazole, and aryl/heteroaryl groups. Key comparisons include:

Compound Core Structure Substituents Key Structural Differences Reference
Target Compound Indole-acetamide-triazole 4-methoxyindole, isopropyl-triazole Balanced lipophilicity and H-bonding N/A
9c () Benzodiazolyl-triazole-thiazole 4-bromophenyl-thiazole Bulky bromine substituent; thiazole instead of indole
11k () Indolinone-triazole-acetamide 5-methoxyindolinone, 4-chlorophenyl-triazole Indolinone (oxidized indole) with chloro group
6m () Naphthalene-triazole-acetamide Naphthalenyloxy, 4-chlorophenyl Bicyclic naphthalene vs. indole; chloro substituent
38 () Triazole-thioacetamide Fluorobenzyl, sulfanyl group Thioacetamide backbone; fluorinated aryl group

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxy group (electron-donating) contrasts with chloro or nitro groups in analogs like 11k or 6b, which may alter electronic properties and target binding .
  • Heterocyclic Cores : Indole (target) vs. benzodiazolyl (9c) or naphthalene (6m) may influence π-π stacking and hydrophobic interactions .
  • Backbone Variations : Thioacetamide (38) vs. acetamide (target) affects polarity and hydrogen-bonding capacity .

Physical and Spectroscopic Properties

Comparative data for melting points and spectroscopic features:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Reference
Target Compound Not reported ~1670–1680 (estimated) Indole H: ~7.2–7.5; OCH3: ~3.8 N/A
11i () >300 1671 Indolinone NH: ~10.5; Cl-phenyl: ~7.4
9c () Not reported 1671 Bromophenyl H: ~7.8
6m () Not reported 1678 Naphthalene H: ~7.2–8.4; Cl: ~785 (C-Cl)

Analysis :

  • High melting points (>300°C) in compounds suggest strong crystalline packing due to hydrogen bonds and aromatic stacking .
  • The target compound’s methoxy group would likely show a distinct ¹H NMR signal at ~3.8 ppm, differentiating it from halogenated analogs .

Implications for Target Compound :

  • The isopropyl group may enhance blood-brain barrier penetration compared to polar substituents in 11k or 6m .

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic derivative that incorporates both indole and triazole moieties. This article explores its biological activities, focusing on its pharmacological potential, including antimicrobial and antitubercular properties, supported by relevant research findings.

PropertyValue
Molecular FormulaC22H23N3O2
Molecular Weight361.44 g/mol
LogP3.9029
Polar Surface Area35.061 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound's structure suggests potential for significant biological activity due to the presence of functional groups conducive to interacting with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to our compound. For instance:

  • Fabrice et al. synthesized a series of 1,2,4-triazole-indole hybrids and found that certain derivatives exhibited potent antifungal activity against various Candida species, outperforming traditional antifungal agents like fluconazole .
  • Tang et al. reported that triazolyl-pterostilbene derivatives showed significant antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 1.2 to 2.4 μg/mL , indicating strong potential for treating infections caused by resistant strains .

Antitubercular Activity

The antitubercular properties of triazole compounds have also been investigated extensively:

  • Ramprasad et al. demonstrated that quinoline-triazole hybrids had notable antitubercular activity against Mycobacterium bovis, with MIC values as low as 31.5 μM for certain derivatives, suggesting structural modifications can enhance efficacy .
  • In another study, novel triazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids were evaluated against Mycobacterium tuberculosis, revealing MIC values of 3.125 μg/mL , thus supporting the hypothesis that triazole-containing compounds can be effective against tuberculosis .

Case Studies and Research Findings

The following table summarizes key findings from various studies involving triazole derivatives:

Study ReferenceCompound TypeBiological ActivityMIC Value
Fabrice et al.Triazole-Indole HybridsAntifungalComparable to voriconazole
Tang et al.Triazolyl-Pterostilbene DerivativesAntimicrobial1.2 - 2.4 μg/mL
Ramprasad et al.Quinoline-Triazole HybridsAntitubercular31.5 μM
Raju et al.Pyrrolo-Triazole DerivativesAntimycobacterial0.78 μg/mL

The biological activity of triazoles often stems from their ability to inhibit key enzymes involved in cell wall synthesis and other vital processes in pathogens:

  • Triazoles typically disrupt the biosynthesis of ergosterol in fungi, a crucial component of fungal cell membranes.
  • In the context of Mycobacterium tuberculosis, these compounds may interfere with mycolic acid synthesis or other metabolic pathways critical for bacterial survival.

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